3-(2-Amino-3-methoxyphenyl)propan-1-ol
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Overview
Description
(S)-b-Amino-3-methoxybenzenepropanol is an organic compound characterized by the presence of an amino group, a methoxy group, and a benzene ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-b-Amino-3-methoxybenzenepropanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and (S)-alanine.
Condensation Reaction: The first step involves the condensation of 3-methoxybenzaldehyde with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield (S)-b-Amino-3-methoxybenzenepropanol.
Industrial Production Methods: In an industrial setting, the production of (S)-b-Amino-3-methoxybenzenepropanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as catalytic hydrogenation and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions: (S)-b-Amino-3-methoxybenzenepropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(S)-b-Amino-3-methoxybenzenepropanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-b-Amino-3-methoxybenzenepropanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction, depending on its specific application.
Comparison with Similar Compounds
®-b-Amino-3-methoxybenzenepropanol: The enantiomer of (S)-b-Amino-3-methoxybenzenepropanol, with similar chemical properties but different biological activity.
3-Methoxybenzylamine: A structurally related compound with an amino group attached directly to the benzene ring.
3-Methoxyphenylpropanol: A compound with a similar backbone but lacking the amino group.
Uniqueness: (S)-b-Amino-3-methoxybenzenepropanol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds.
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(2-amino-3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-9-6-2-4-8(10(9)11)5-3-7-12/h2,4,6,12H,3,5,7,11H2,1H3 |
InChI Key |
GAHYHPZTJJNQPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)CCCO |
Origin of Product |
United States |
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